molecular formula C18H20ClN3OS B3987708 2-{[2-(dimethylamino)ethyl]thio}-3-phenyl-4(3H)-quinazolinone hydrochloride

2-{[2-(dimethylamino)ethyl]thio}-3-phenyl-4(3H)-quinazolinone hydrochloride

Cat. No.: B3987708
M. Wt: 361.9 g/mol
InChI Key: OGRURQMAISLUQB-UHFFFAOYSA-N
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Description

“2-{[2-(dimethylamino)ethyl]thio}-3-phenyl-4(3H)-quinazolinone hydrochloride” is a complex organic compound. It contains a quinazolinone core, which is a type of heterocyclic compound . Quinazolinones are known for their wide range of biological properties, including antibacterial, antifungal, anticonvulsant, anti-inflammatory, anti-HIV, anticancer, and analgesic activities .


Chemical Reactions Analysis

Quinazolinone derivatives are known to undergo various chemical reactions. The reactivity of the compound would depend on the specific functional groups present .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, similar compounds like “2-(2-(dimethylamino)ethoxy)ethanol” have a molecular weight of 133.19, a boiling point of 95 °C/15 mmHg, and a density of 0.954 g/mL at 25 °C .

Mechanism of Action

The mechanism of action would depend on the specific biological activity of the compound. Quinazolinone derivatives are known to interact with various biological targets, but without specific studies, it’s difficult to predict the exact mechanism of action .

Future Directions

The future research directions would likely involve studying the biological activities of this compound, its mechanism of action, and potential applications in medicine or other fields .

Properties

IUPAC Name

2-[2-(dimethylamino)ethylsulfanyl]-3-phenylquinazolin-4-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3OS.ClH/c1-20(2)12-13-23-18-19-16-11-7-6-10-15(16)17(22)21(18)14-8-4-3-5-9-14;/h3-11H,12-13H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGRURQMAISLUQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCSC1=NC2=CC=CC=C2C(=O)N1C3=CC=CC=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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